

# Application Note: Quantification of Dehydroandrographolide in Herbal Extracts using HPLC-UV

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## Compound of Interest

Compound Name: Dehydroandrographolide

Cat. No.: B8048842

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## Introduction

**Dehydroandrographolide**, a major bioactive diterpenoid lactone found in *Andrographis paniculata*, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and antioxidant properties. Accurate and reliable quantification of **dehydroandrographolide** in herbal extracts and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of **dehydroandrographolide**.

## Principle

This method utilizes reverse-phase HPLC to separate **dehydroandrographolide** from other components in the herbal extract matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a certified reference standard.

## Experimental Protocols

### Materials and Reagents

- **Dehydroandrographolide** reference standard (purity  $\geq 98\%$ )
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, purified)
- Phosphoric acid (analytical grade)
- Herbal extract of *Andrographis paniculata*
- 0.45  $\mu\text{m}$  syringe filters

## Equipment

- HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size)
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Volumetric flasks and pipettes

## Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of **dehydroandrographolide** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1  $\mu\text{g/mL}$  to 100  $\mu\text{g/mL}$ . These will be used to construct the calibration curve.

## Sample Preparation

- Extraction: Accurately weigh a suitable amount of powdered herbal extract (e.g., 100 mg) and transfer it to a conical flask.
- Add a known volume of extraction solvent (e.g., 25 mL of methanol or a methanol-water mixture).
- Sonicate the mixture in an ultrasonic bath for 30-60 minutes to ensure complete extraction.  
[\[1\]](#)[\[2\]](#)
- Allow the mixture to cool to room temperature.
- Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[\[3\]](#)

## Chromatographic Conditions

The following are typical starting conditions that may require optimization based on the specific HPLC system and column used:

Parameter	Condition
Column	C18 (e.g., 4.6 mm x 250 mm, 5 µm) <a href="#">[4]</a>
Mobile Phase	Acetonitrile:Water (Gradient or Isocratic) <a href="#">[4]</a>
Flow Rate	0.5 - 1.0 mL/min
Detection Wavelength	225 nm or 254 nm
Injection Volume	10 - 20 µL
Column Temperature	Ambient or controlled (e.g., 25°C)

An example of a gradient elution program could be: 0-1 min, 40% Acetonitrile; 1-5 min, 40-50% Acetonitrile; 5-15 min, 50-70% Acetonitrile.

## Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

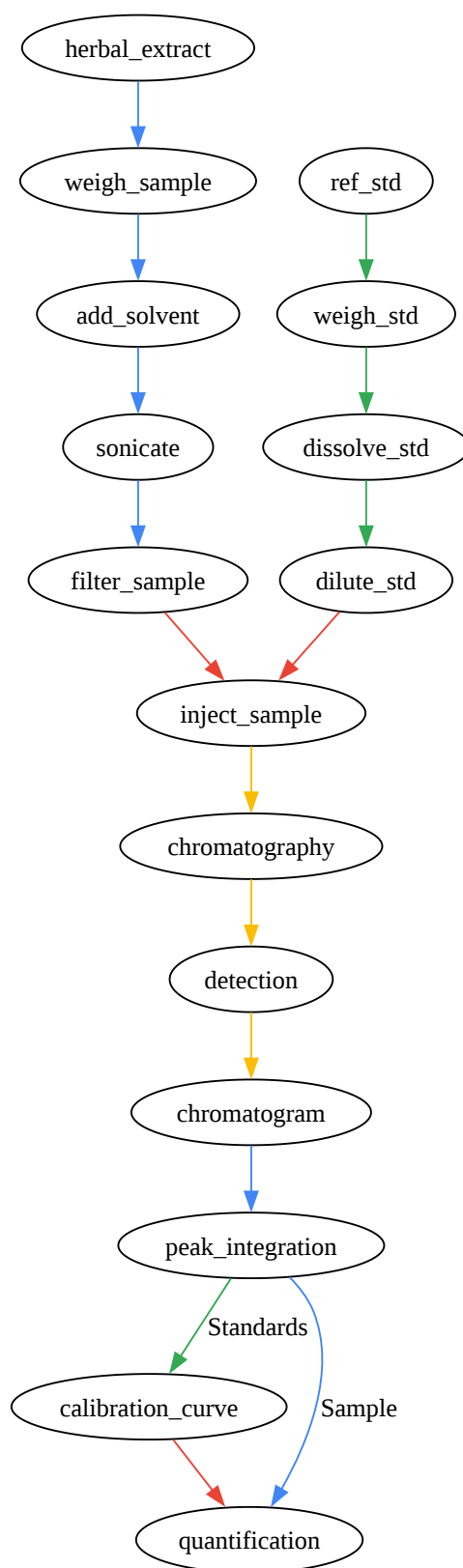
- **Linearity:** Assess the linear relationship between the concentration of the standard and the detector response. A correlation coefficient ( $r^2$ ) of  $>0.999$  is generally considered acceptable.
- **Precision:** Evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
- **Accuracy:** Determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

## Data Presentation

The following table summarizes quantitative data from various published HPLC methods for **dehydroandrographolide**.

Parameter	Method 1	Method 2	Method 3	Method 4
Mobile Phase	Methanol:Acetonitrile:Water (50:10:40 v/v)	Acetonitrile-Water (gradient)	Acetonitrile and 0.1% Phosphoric Acid (40:60)	Methanol and Water (53:47)
Detection Wavelength	225 nm	225 nm	230 nm	223 nm
Linearity Range	0.05 - 5.0 µg/mL	10 - 100 mg/L	100 - 600 µg/mL	230 - 1000 ppm
Correlation Coefficient (r <sup>2</sup> )	≥ 0.9993	0.9986	Not Specified	0.9992
LOD	0.022 µg/mL	Not Specified	Not Specified	0.013 ppm
LOQ	Not Specified	Not Specified	Not Specified	0.041 ppm
Recovery	> 94%	Not Specified	Not Specified	109.06 - 116.23%

## Experimental Workflow Diagramdot



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